molecular formula C14H15N3O2S B2809711 (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034480-81-2

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2809711
M. Wt: 289.35
InChI Key: UZUQHTBPJLULRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. It’s common to use cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, to form carbon-carbon bonds in complex organic molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridazine and piperidine rings, and sulfur in the thiophene ring, would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the functional groups. The pyridazine ring, for example, is often involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Histamine H3 Receptor Antagonists : A study by Swanson et al. (2009) synthesized a series of small molecules with a heterocyclic core, including compounds related to (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, as histamine H3 receptor antagonists. These compounds showed high affinity and selectivity, with potential for crossing the blood-brain barrier after oral administration in rats (Swanson et al., 2009).

  • Enzyme Inhibitory Activity : A study by Cetin et al. (2021) reported on the synthesis of thiophene-based heterocyclic compounds, including derivatives of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, and evaluated their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This indicates potential applications in designing enzyme inhibitors (Cetin et al., 2021).

  • Antimicrobial Activity : Patel et al. (2011) synthesized amide derivatives related to (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone and evaluated their in vitro antimicrobial activity. The study showed variable and modest activity against bacteria and fungi, suggesting applications in antimicrobial research (Patel et al., 2011).

  • Anticonvulsant Properties : Georges et al. (1989) explored the crystal structures of anticonvulsant compounds including derivatives of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone. The study provided insights into the structural and electronic properties of these compounds, which can inform the development of anticonvulsant drugs (Georges et al., 1989).

  • Synthesis of Heterocycles : Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, which is relevant for the synthesis of compounds like (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone. This method holds potential for applications in organic synthesis (Zhang et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, such as its use in pharmaceuticals or materials science. Studies could also investigate its synthesis, properties, and behavior in more detail .

properties

IUPAC Name

(3-pyridazin-3-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(11-5-8-20-10-11)17-7-2-3-12(9-17)19-13-4-1-6-15-16-13/h1,4-6,8,10,12H,2-3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQHTBPJLULRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone

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